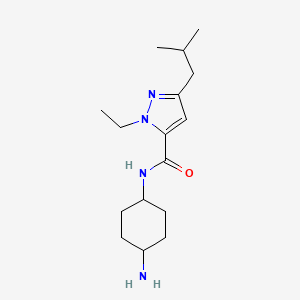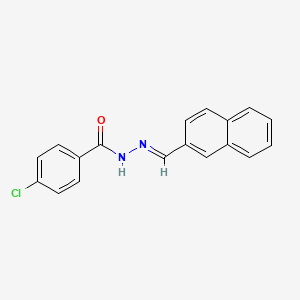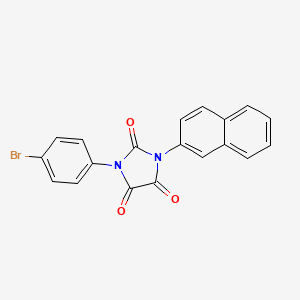![molecular formula C16H13NO4 B5566922 3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5566922.png)
3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid” is a compound that plays a crucial role in the biosynthesis of benzoic acids (BAs) in plants . BAs are important structural elements in a wide variety of essential compounds and natural products .
Synthesis Analysis
The synthesis of this compound involves a CoA-dependent β-oxidative pathway, which occurs in peroxisomes . The core of this pathway is cinnamic acid → cinnamoyl-CoA → 3-hydroxy-3-phenylpropanoyl-CoA → 3-oxo-3-phenylpropanoyl-CoA → benzoyl-CoA .Molecular Structure Analysis
The molecular formula of “3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid” is C16H15NO3 . Its InChI code is 1S/C16H15NO3/c18-15(10-9-12-5-2-1-3-6-12)17-14-8-4-7-13(11-14)16(19)20/h1-8,11H,9-10H2,(H,17,18)(H,19,20) .Chemical Reactions Analysis
The compound is involved in the biosynthesis of benzoic acids in plants . The enzymes responsible for the first and last reactions of the core BA β-oxidative pathway have previously been characterized in petunia, a plant with flowers rich in phenylpropanoid/benzenoid .Physical And Chemical Properties Analysis
The compound has a molecular weight of 269.3 . It is a solid substance .科学的研究の応用
Enantioselective Synthesis and Amino Acid Derivatives : 3-Aminopropanoic acid derivatives, including those with phenyl groups, have been synthesized enantioselectively, which are analogues of aromatic amino acids. These compounds are important in the synthesis of β-analogues of aromatic amino acids (Arvanitis et al., 1998).
Biosynthetic Pathways in Bacteria and Plants : Research has highlighted the biosynthetic pathways of benzoic acid and its derivatives in both bacteria and plants. This includes the study of plant enzymes such as phenylalanine ammonia-lyase (PAL) and their bacterial counterparts (Moore et al., 2002).
Crystal Structure Analysis : The crystal structure of certain benzoic acid derivatives has been analyzed, providing insights into molecular conformations and hydrogen bonding patterns (Chong et al., 2016).
Benzoic Acid Biosynthesis Mechanism : Studies have explored the biosynthesis of benzoic acid in plants and bacteria, revealing pathways similar to fatty acid β-oxidation. This research helps in understanding the production of various natural products containing benzoate-derived residues (Hertweck et al., 2001).
Synthesis of Optically Active Amino Acids : Methods for obtaining optically active amino acids, such as threo-2-amino-3-hydroxy-3-phenylpropanoic acid, through optical resolution have been developed. This research contributes to the field of stereochemistry and pharmaceuticals (Shiraiwa et al., 2003).
Peptide Modification and Cell Labeling : Novel amino acid derivatives have been synthesized for use in peptide modification and live cell labeling. These derivatives are significant for biological studies and medicinal chemistry (Ni et al., 2015).
Friedel-Crafts Reaction in Organic Synthesis : The Friedel-Crafts reaction, involving compounds like 2-phenylbutanedioic anhydride and resulting in derivatives such as 3-benzoyl-2-phenylpropanoic acid, is essential in organic synthesis and the production of various chemical compounds (Hashimoto & Takatsuka, 1977).
Nitric Oxide-Releasing Aspirin Prodrugs : Research into the synthesis of water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid, which release nitric oxide, has implications for the development of new therapeutic agents (Rolando et al., 2013).
Benzoic Acid Biosynthesis in Petunia : Studies on the benzoic acid biosynthesis pathway in petunia flowers have contributed to our understanding of plant metabolism and the production of volatile compounds (Qualley et al., 2012).
Enzyme Inhibition Studies : Research on the inhibition of enzymes like carboxypeptidase A by substrate analogues, including those derived from benzoic acid, aids in understanding enzyme function and drug development (Galardy & Kortylewicz, 1984).
作用機序
特性
IUPAC Name |
3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-14(11-5-2-1-3-6-11)10-15(19)17-13-8-4-7-12(9-13)16(20)21/h1-9H,10H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASWJRWNOPGQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Oxo-3-phenylpropanoyl)amino]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-hydroxy-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5566839.png)
![2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566859.png)
![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5566861.png)
![3-bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566863.png)
![5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxylic acid](/img/structure/B5566875.png)
![{4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5566885.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B5566896.png)



![5-hydroxy-11a-(1-piperidinyl)-6b,7,8,9,10,11a-hexahydro-11H-naphtho[2',1':4,5]furo[2,3-c]azepin-11-one](/img/structure/B5566931.png)
![2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B5566936.png)
![ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate](/img/structure/B5566949.png)
![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine](/img/structure/B5566953.png)